1-Tetralone

Description

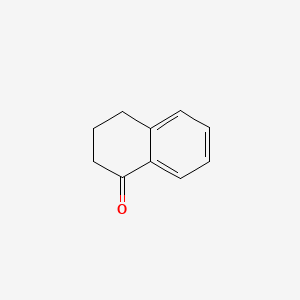

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLHPRDBBAGVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027175 | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] Amber colored liquid; [MSDSonline] | |

| Record name | 1-Tetralone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

255-257 °C @ 760 MM HG | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

129 °C, 265 °F | |

| Record name | 1-Tetralone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0988 @ 16 °C/4 °C | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 0.02 MM HG @ 20 °C | |

| Record name | 1-Tetralone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

529-34-0, 29059-07-2 | |

| Record name | 1-Tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydronaphthalen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029059072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TETRALONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-dihydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TETRALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VT52A15HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

8 °C | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1-Tetralone chemical structure and properties

An In-depth Technical Guide to 1-Tetralone (B52770): Chemical Structure, Properties, and Reactions

Introduction

This compound, with the IUPAC name 3,4-dihydronaphthalen-1(2H)-one, is a bicyclic aromatic hydrocarbon and a ketone.[1] Structurally, it can be described as a benzo-fused cyclohexanone.[1] This colorless oil with a faint odor serves as a crucial starting material in the synthesis of various agricultural and pharmaceutical agents.[1] The fundamental carbon skeleton of this compound is also found in some natural products.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key chemical reactions, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a naphthalene (B1677914) ring system where one of the rings is partially saturated and contains a ketone functional group.

| Identifier | Value |

| IUPAC Name | 3,4-dihydronaphthalen-1(2H)-one[1][2] |

| Other Names | α-Tetralone, 1-Oxotetralin[3] |

| CAS Number | 529-34-0[1] |

| Molecular Formula | C₁₀H₁₀O[1][4] |

| Molecular Weight | 146.19 g/mol [2][4] |

| SMILES | C1CC2=CC=CC=C2C(=O)C1[1][2] |

| InChI | 1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2[1][2] |

| InChIKey | XHLHPRDBBAGVEG-UHFFFAOYSA-N[1][2] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Appearance | Colorless to light yellow liquid[1][5] |

| Density | 1.099 g/cm³ (at 25 °C)[1][5][6] |

| Melting Point | 2–7 °C[1][5][6] |

| Boiling Point | 255–257 °C at 760 mmHg[1][2] |

| 113–116 °C at 6-8 mmHg[1][6] | |

| Solubility in Water | Insoluble[1][2] |

| Solubility in Organic Solvents | Soluble[1] |

| Refractive Index (n_D^20) | 1.5672 - 1.568[1][6][7] |

| Flash Point | >110 °C (>230 °F)[7][8] |

| Vapor Pressure | 2.7 Pa (at 20 °C)[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for both the aromatic and aliphatic protons.[9][10] |

| ¹³C NMR | The carbon NMR spectrum provides information on the carbon framework of the molecule. |

| Infrared (IR) | The IR spectrum displays a strong absorption band for the carbonyl (C=O) stretching vibration.[2] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[2][11] |

| UV-Vis | Maximum absorption wavelengths are observed at 247.5 nm and 290 nm in hexane.[2][6] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound.

Experimental Protocols

1. Intramolecular Friedel-Crafts Acylation of 4-Phenylbutyric Acid

This method involves the cyclization of 4-phenylbutyric acid or its acid chloride.

-

From 4-Phenylbutyric Acid: 4-Phenylbutanoic acid can be quantitatively converted to this compound by heating in the presence of a strong Lewis acid catalyst like polyphosphoric acid or methanesulfonic acid.[1]

-

From 4-Phenylbutyryl Chloride: A solution of 4-phenylbutyryl chloride in a suitable solvent (e.g., benzene) is cooled in an ice-salt bath.[12] Anhydrous stannic chloride is added while maintaining a low temperature.[12] The reaction is highly exothermic with the evolution of hydrogen chloride.[12] After stirring, the resulting complex is decomposed by the addition of ice and concentrated hydrochloric acid.[12] The organic layer is then separated, washed, and distilled to yield this compound.[12]

2. Oxidation of 1,2,3,4-Tetrahydronaphthalene (B1681288) (Tetralin)

1,2,3,4-Tetrahydronaphthalene can undergo autoxidation in the presence of atmospheric oxygen to form the 1-hydroperoxide.[1] The air oxidation of tetralin, catalyzed by heavy metal ions such as Cr³⁺ or Cu²⁺, leads to a mixture of 1-tetralol and this compound.[1]

-

Protocol Example: A reactor is charged with tetralin, a catalyst (e.g., chromium exchanged resin), and a promoter (e.g., 2-methyl-5-ethyl pyridine). The mixture is heated to around 120 °C, and oxygen is passed through it. After a few hours, the reaction mixture contains this compound and 1-tetralol, which can be analyzed by vapor phase chromatography.

3. Hydrogenation of 1-Naphthol

This compound can be prepared by the hydrogenation of 1-naphthol.

-

Protocol Example: 1-Naphthol is subjected to a hydrogenation reaction with hydrogen gas under the catalysis of Raney nickel at a temperature of 170-250 °C and a pressure of 3.0-5.0 MPa.[13] This yields a mixture containing this compound, which can then be purified through post-treatment processes like alkali washing, water washing, and rectification.[13]

Caption: General synthetic pathways to this compound.

Key Chemical Reactions

This compound undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Reduction Reactions

-

Reduction to 1-Tetralol: The ketone group can be reduced to a secondary alcohol, 1-tetralol, using reducing agents like calcium in liquid ammonia.[1]

-

Birch Reduction: this compound can be reduced to 1,2,3,4-tetrahydronaphthalene using lithium in liquid ammonia.[1][14]

Reactions at the α-Methylene Group

The α-methylene group of this compound is reactive and can participate in various reactions.[1] For instance, the reaction with methanol (B129727) at high temperatures leads to the formation of 2-methyl-1-naphthol.[1]

Arylation Reactions

The ruthenium(II)-catalyzed arylation of this compound with phenyl boronic acid neopentyl glycol ester yields 8-phenyl-1-tetralone.[1][14]

Grignard Reaction

The reaction of this compound with phenylmagnesium bromide results in a tertiary alcohol.[1][14] This alcohol can then be dehydrated to form 1-phenyl-3,4-dihydronaphthalene, which can be further converted to 1-phenylnaphthalene.[1][14]

Pfitzinger Reaction

In a Pfitzinger reaction with isatin, this compound forms 3,4-dihydro-1,2-benzacridine-5-carboxylic acid, also known as tetrofan.[1][14]

Nitration Reactions

The nitration of this compound can occur on either the aromatic or the aliphatic ring, depending on the reaction conditions and reagents used. For example, nitration with fuming nitric acid can lead to the formation of 7-nitro-1-tetralone.[15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]

- 4. GSRS [precision.fda.gov]

- 5. This compound, 97% 529-34-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. This compound | 529-34-0 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. a-Tetralone 97 529-34-0 [sigmaaldrich.com]

- 9. This compound(529-34-0) 1H NMR spectrum [chemicalbook.com]

- 10. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN112409145A - Preparation method of this compound - Google Patents [patents.google.com]

- 14. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]

- 15. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

An In-depth Technical Guide to the Spectroscopic Data of 1-Tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Tetralone (also known as α-Tetralone), a key starting material in the synthesis of various agricultural and pharmaceutical agents. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.02 | d | 1H | Ar-H (H-8) |

| 7.45 | t | 1H | Ar-H (H-6) |

| 7.29 | t | 1H | Ar-H (H-7) |

| 7.21 | d | 1H | Ar-H (H-5) |

| 2.95 | t | 2H | -CH₂- (H-4) |

| 2.63 | t | 2H | -CH₂- (H-2) |

| 2.13 | m | 2H | -CH₂- (H-3) |

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 198.3 | C=O (C-1) |

| 144.6 | Ar-C (C-4a) |

| 133.3 | Ar-CH (C-6) |

| 132.8 | Ar-C (C-8a) |

| 128.8 | Ar-CH (C-8) |

| 126.6 | Ar-CH (C-5) |

| 126.3 | Ar-CH (C-7) |

| 39.2 | -CH₂- (C-2) |

| 29.6 | -CH₂- (C-4) |

| 23.2 | -CH₂- (C-3) |

Solvent: CDCl₃, Frequency: 101 MHz[1][3]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065 | Weak | Aromatic C-H stretch |

| 2945, 2868 | Medium | Aliphatic C-H stretch |

| 1684 | Strong | C=O stretch (conjugated ketone) |

| 1600, 1455 | Medium | Aromatic C=C stretch |

| 1298 | Medium | C-C stretch |

| 768, 745 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Sample Preparation: Neat (liquid film) or KBr pellet[4][5][6]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 146 | 57.60 | [M]⁺ (Molecular Ion) |

| 118 | 99.99 | [M-C₂H₄]⁺ |

| 90 | 67.50 | [M-C₂H₄-CO]⁺ |

| 115 | 13.40 | [M-CH₃O]⁺ |

| 39 | 14.60 |

Ionization Method: Electron Ionization (EI)[7][8][9]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for an organic compound like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube. A common concentration is 5-10 mg of the sample in 0.5-0.7 mL of solvent.[2]

-

Data Acquisition: The NMR spectra are recorded on a spectrometer, such as a Bruker 300 MHz or 400 MHz Avance spectrometer.[1] ¹H and ¹³C NMR spectra are acquired at ambient temperature. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of liquid this compound is placed directly on the ATR crystal. A pressure arm is applied to ensure good contact.[10]

-

Sample Preparation (KBr Pellet): For the potassium bromide (KBr) pellet technique, a small amount of this compound (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[11]

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then scanned over the range of 4000-400 cm⁻¹. The instrument's software performs a Fourier transform on the resulting interferogram to generate the IR spectrum.[10][12]

2.3. Mass Spectrometry (MS)

-

Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC. The GC separates the components of the sample before they enter the mass spectrometer.[1]

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum.[13]

Visualizations

Caption: A conceptual workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

References

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(529-34-0) IR Spectrum [chemicalbook.com]

- 6. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]

- 7. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(529-34-0) MS [m.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. tandfonline.com [tandfonline.com]

- 13. htds.fr [htds.fr]

Synthesis of 1-Tetralone from Naphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-tetralone (B52770), a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The document details several methodologies, including the oxidation of tetralin, Friedel-Crafts acylation (Haworth synthesis), hydrogenation of 1-naphthol (B170400), and the Birch reduction of naphthalene (B1677914). For each method, this guide presents the reaction mechanism, detailed experimental protocols, and a summary of quantitative data.

Overview of Synthetic Strategies

This compound, also known as α-tetralone, is a bicyclic aromatic ketone that serves as a versatile building block in organic synthesis. Its synthesis from naphthalene and other precursors can be achieved through several distinct pathways, each with its own advantages and limitations. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and conditions.

The most common approaches to this compound are:

-

Oxidation of 1,2,3,4-Tetrahydronaphthalene (B1681288) (Tetralin): A direct and industrially relevant method that involves the oxidation of the benzylic position of tetralin.

-

Friedel-Crafts Acylation (Haworth Synthesis): A classic multi-step approach that constructs the tetralone skeleton from benzene (B151609) and succinic anhydride (B1165640).

-

Hydrogenation of 1-Naphthol: A catalytic hydrogenation process that converts readily available 1-naphthol into this compound.

-

Birch Reduction of Naphthalene: A two-step process involving the initial reduction of naphthalene to tetralin, followed by oxidation.

Oxidation of 1,2,3,4-Tetrahydronaphthalene (Tetralin)

The oxidation of tetralin to this compound is a widely used method, particularly in industrial settings. The reaction proceeds via a free-radical autoxidation mechanism, where the benzylic C-H bond is selectively oxidized. The initial product is 1-hydroperoxytetralin, which is then decomposed to a mixture of this compound and 1-tetralol.[1] The formation of this compound is often favored by using transition metal catalysts, such as those based on chromium or cobalt.

Reaction Pathway:

Oxidation of Tetralin to this compound.

Experimental Protocol: Oxidation of Tetralin with CrO₃

This protocol is adapted from literature procedures describing the oxidation of tetralin using chromium trioxide.

Materials:

-

1,2,3,4-Tetrahydronaphthalene (Tetralin)

-

Chromium trioxide (CrO₃)

-

Acetic acid

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetralin (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add a solution of chromium trioxide (CrO₃) (2.0 eq) in a mixture of acetic acid and water, maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into a large volume of water and extract with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound.

Friedel-Crafts Acylation: The Haworth Synthesis

The Haworth synthesis is a robust and well-established multi-step method for the preparation of this compound, starting from benzene and succinic anhydride.[1] The synthesis involves three key steps:

-

Friedel-Crafts acylation of benzene with succinic anhydride to form 3-benzoylpropanoic acid.

-

Reduction of the ketone group of 3-benzoylpropanoic acid to yield 4-phenylbutanoic acid.

-

Intramolecular Friedel-Crafts acylation (cyclization) of 4-phenylbutanoic acid to give this compound.

Reaction Pathway:

Haworth Synthesis of this compound.

Experimental Protocol: Synthesis of this compound from γ-Phenylbutyric Acid

The following is a detailed protocol for the intramolecular cyclization of γ-phenylbutyric acid, adapted from Organic Syntheses.

Materials:

-

γ-Phenylbutyric acid

-

Thionyl chloride

-

Aluminum chloride (anhydrous)

-

Carbon disulfide (CS₂)

-

Ice

-

Concentrated hydrochloric acid

-

Benzene

-

Sodium carbonate solution (10%)

-

Saturated sodium chloride solution

Procedure:

-

Preparation of γ-Phenylbutyryl Chloride: In a 500-mL round-bottomed flask fitted with a reflux condenser, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 mL (32 g, 0.27 mole) of thionyl chloride. Heat the mixture gently on a steam bath until the acid melts. The reaction proceeds exothermically. After the initial reaction subsides (about 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Cyclization: Cool the flask containing the crude γ-phenylbutyryl chloride and add 175 mL of carbon disulfide. Cool the solution in an ice bath. Add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion and immediately connect the flask to the reflux condenser. After the initial vigorous evolution of hydrogen chloride ceases, warm the mixture slowly to boiling on a steam bath and heat for 10 minutes.

-

Work-up: Cool the reaction mixture to 0 °C and decompose the aluminum chloride complex by the careful addition of 100 g of ice, followed by 25 mL of concentrated hydrochloric acid.

-

Purification: Transfer the mixture to a larger flask and steam distill to remove the carbon disulfide. The this compound will then distill with the steam. Separate the oily layer and extract the aqueous layer with three 100-mL portions of benzene. Combine the oil and the benzene extracts, remove the solvent by distillation, and distill the residue under reduced pressure. Collect the fraction boiling at 105–107 °C/2 mm Hg. The yield of this compound is typically 74–91%.[2]

Hydrogenation of 1-Naphthol

This compound can also be prepared by the catalytic hydrogenation of 1-naphthol. This method offers a direct route from a readily available starting material. The reaction is typically carried out using a Raney nickel catalyst under hydrogen pressure at elevated temperatures.

Reaction Pathway:

Hydrogenation of 1-Naphthol to this compound.

Experimental Protocol: Hydrogenation of 1-Naphthol

This protocol is based on a procedure described in a patent for the synthesis of this compound.[3]

Materials:

-

1-Naphthol

-

Raney nickel catalyst

-

Toluene (or solvent-free)

-

Hydrogen gas

-

Nitrogen gas

-

Aqueous sodium hydroxide (B78521) solution

Procedure:

-

In a high-pressure autoclave, place 1-naphthol and the Raney nickel catalyst (mass ratio of Raney nickel to 1-naphthol is typically 0.01-0.03:1). Toluene can be used as a solvent, or the reaction can be run neat.[3]

-

Seal the autoclave and purge with nitrogen gas 2-5 times.

-

Pressurize the autoclave with hydrogen gas to 3.0-4.0 MPa.

-

Heat the mixture to 200-250 °C while stirring. Maintain the hydrogen pressure at 3.0-5.0 MPa.

-

Continue the reaction for 7-20 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Wash the crude product mixture with an aqueous sodium hydroxide solution to remove any unreacted 1-naphthol.

-

Separate the organic layer and purify by vacuum distillation to obtain this compound. The reported yield is in the range of 65-73%.[3]

Birch Reduction of Naphthalene

The Birch reduction of naphthalene typically yields 1,4-dihydronaphthalene (B28168) as the kinetic product. However, under thermodynamic control (higher temperatures and longer reaction times), the initially formed diene can isomerize to the more stable conjugated 1,2-dihydronaphthalene (B1214177), which is then further reduced to 1,2,3,4-tetrahydronaphthalene (tetralin). Tetralin can then be oxidized to this compound as described in Section 2.

Reaction Pathway:

Birch Reduction of Naphthalene to Tetralin and subsequent oxidation.

Experimental Protocol: Selective Birch Reduction of Naphthalene to Tetralin (Conceptual)

Conceptual Procedure:

-

Set up a three-necked flask with a dry-ice condenser and an inlet for ammonia (B1221849) gas.

-

Condense liquid ammonia into the flask.

-

Add naphthalene dissolved in a suitable co-solvent like THF.

-

Add small pieces of sodium metal until the characteristic blue color of the solvated electron persists.

-

Slowly add a proton source, such as ethanol.

-

After the initial reduction to dihydronaphthalene, allow the ammonia to evaporate.

-

Introduce a higher boiling point solvent and a strong base (e.g., potassium tert-butoxide) and heat the mixture to induce isomerization to 1,2-dihydronaphthalene.

-

Perform a second reduction step under similar Birch conditions to reduce the 1,2-dihydronaphthalene to tetralin.

-

Work up the reaction by quenching with a proton source and extracting the product.

-

The resulting tetralin would then be oxidized to this compound as per the protocol in Section 2.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic routes to this compound.

Table 1: Comparison of Yields for this compound Synthesis

| Synthetic Route | Starting Material(s) | Key Reagents | Typical Yield (%) | Reference |

| Oxidation of Tetralin | 1,2,3,4-Tetrahydronaphthalene | CrO₃, Acetic Acid | Moderate to Good | [1] |

| Haworth Synthesis | Benzene, Succinic Anhydride | AlCl₃, PPA or H₂SO₄ | 75-96% | [4] |

| Hydrogenation of 1-Naphthol | 1-Naphthol | H₂, Raney Ni | 65-73% | [3] |

| γ-Phenylbutyric Acid Cyclization | γ-Phenylbutyric Acid | Thionyl chloride, AlCl₃ | 74-91% | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃) | δ 8.04 (dd, 1H, Ar-H), 7.48 (td, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 7.22 (d, 1H, Ar-H), 2.96 (t, 2H, -CH₂-Ar), 2.65 (t, 2H, -CH₂-C=O), 2.15 (quint, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃) | δ 198.2 (C=O), 144.6 (Ar-C), 133.2 (Ar-CH), 132.8 (Ar-C), 128.8 (Ar-CH), 127.1 (Ar-CH), 126.5 (Ar-CH), 39.1 (-CH₂-C=O), 29.6 (-CH₂-Ar), 23.2 (-CH₂-CH₂-CH₂-) |

| IR (neat) | ν (cm⁻¹) 3069 (Ar-H stretch), 2949, 2870 (C-H stretch), 1683 (C=O stretch, conjugated), 1600, 1450 (C=C stretch, aromatic) |

Conclusion

The synthesis of this compound from naphthalene and other simple aromatic precursors can be accomplished through a variety of effective methods. The Haworth synthesis, involving the Friedel-Crafts acylation of benzene with succinic anhydride followed by reduction and cyclization, offers a high-yielding and versatile route. The direct oxidation of tetralin is a more atom-economical approach and is favored in industrial applications. The hydrogenation of 1-naphthol provides a direct conversion from a common starting material. The Birch reduction of naphthalene presents a more complex, multi-step pathway to this compound via tetralin. The selection of the most appropriate synthetic strategy will depend on the specific requirements of the research or development project, including scale, cost, and available equipment. This guide provides the necessary technical details to aid researchers in making an informed decision and in successfully implementing these synthetic transformations.

References

The Ubiquitous Presence of 1-Tetralone Derivatives in Nature: A Technical Guide for Researchers

Introduction:

1-Tetralone (B52770) derivatives, a class of polycyclic aromatic compounds, are a fascinating and structurally diverse group of natural products. Their scaffold, characterized by a fused benzene (B151609) and cyclohexanone (B45756) ring system, is a common motif in a variety of bioactive molecules isolated from plants, fungi, and bacteria. These compounds have garnered significant attention from the scientific community due to their wide range of biological activities, including antimicrobial, antifungal, phytotoxic, and cytotoxic properties. This technical guide provides an in-depth overview of the natural occurrence of this compound derivatives, with a focus on their sources, quantitative data, experimental protocols for their isolation and characterization, and a look into their biosynthetic origins. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration and utilization of these promising natural compounds.

Natural Sources and Quantitative Data of this compound Derivatives

This compound derivatives are biosynthesized by a wide array of organisms. In plants, they are often associated with defense mechanisms, acting as phytoalexins or allelochemicals. Fungi, particularly endophytic and marine-derived species, are also prolific producers of these compounds, showcasing a remarkable diversity in their chemical structures. The following tables summarize the quantitative data available for a selection of naturally occurring this compound derivatives.

| Compound | Natural Source | Plant/Fungal Part | Concentration/Yield | Reference |

| Juglone (B1673114) | Juglans regia (Walnut) | Green husks | 2-4 mg/g fresh weight | (Cosmulescu et al., 2010) |

| Juglans nigra (Black Walnut) | Leaves | 0.5 - 1.5 mg/g dry weight | (Soderquist, 1973) | |

| (S)-Regiolone | Juglans regia | Green husks | Not specified | (Talapatra et al., 1988) |

| Alpha-tetralone | Streptomyces sp. | Fermentation broth | Not specified | (Gerber & Stahly, 1975) |

| 4-Hydroxy-1-tetralone | Streptomyces achromogenes | Fermentation broth | Not specified | (Yoshioka et al., 1973) |

| Scytalol D | Scytalidium sp. (Endophytic fungus) | Fermentation broth | 12.5 mg/L | (Krohn et al., 2007) |

| Herbarin | Torula herbarum | Fermentation broth | Not specified | (Bloomer et al., 1965) |

Experimental Protocols: Isolation and Characterization

The isolation and characterization of this compound derivatives from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized, yet detailed, protocol that can be adapted for the isolation of these compounds.

Extraction

-

Plant Material:

-

Air-dry the plant material (e.g., leaves, bark, roots) at room temperature for 7-10 days.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

Macerate the powdered material in a suitable solvent (e.g., methanol (B129727), ethanol, or ethyl acetate) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

-

Fungal Culture:

-

Inoculate the fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for 14-21 days under static or shaking conditions.

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture broth with an equal volume of ethyl acetate (B1210297) three times.

-

Combine the organic layers and concentrate under reduced pressure to yield the crude extract.

-

Extract the mycelium with methanol or acetone, and then partition the extract with ethyl acetate. Concentrate the ethyl acetate layer.

-

Chromatographic Purification

-

Column Chromatography (CC):

-

Subject the crude extract to column chromatography on silica (B1680970) gel (60-120 mesh).

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the combined fractions using a preparative HPLC system equipped with a C18 column.

-

Use a mobile phase gradient of methanol and water or acetonitrile (B52724) and water.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peaks corresponding to the pure compounds.

-

Structure Elucidation

The structure of the isolated pure compounds is typically elucidated using a combination of the following spectroscopic techniques:

-

UV-Vis Spectroscopy: To determine the absorption maxima, which can be indicative of the chromophore present.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the complete chemical structure and stereochemistry of the molecule.

Biosynthesis and Signaling Pathways

The biosynthesis of many this compound derivatives proceeds through the polyketide pathway. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to form the characteristic tetralone scaffold. A well-studied example is the biosynthesis of juglone in walnut trees.

Biosynthetic Pathway of Juglone

The biosynthesis of juglone is believed to branch off from the phylloquinone (Vitamin K1) pathway. The key precursor is o-succinylbenzoic acid (OSB), which is formed from the shikimate pathway.

Caption: Biosynthetic pathway of Juglone from the Shikimate pathway.

Experimental Workflow for Isolation and Characterization

The logical flow of experiments for the discovery and characterization of novel this compound derivatives from a natural source is depicted in the following diagram.

Caption: A typical experimental workflow for the isolation of this compound derivatives.

The natural world remains a vast and largely untapped reservoir of novel chemical entities. This compound derivatives represent a promising class of compounds with significant potential for development in various fields, including agriculture and medicine. This guide provides a foundational understanding of their natural occurrence, methods for their isolation and characterization, and insights into their biosynthesis. It is hoped that this information will serve as a valuable resource for researchers dedicated to the exploration of natural products and the discovery of new bioactive molecules. Further research is warranted to fully elucidate the biosynthetic pathways of a wider range of these compounds and to understand their precise mechanisms of action and potential signaling pathways in biological systems.

1-Tetralone: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tetralone (B52770), a bicyclic ketone, has emerged as a cornerstone building block in organic synthesis, prized for its versatile reactivity and its prevalence in the core structures of numerous natural products and pharmaceutically active compounds. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its fundamental reactivity at the carbonyl group, the active α-methylene position, and the aromatic ring. Key transformations, including alpha-functionalization, condensation reactions, and aromatic substitutions, are discussed in detail, supported by specific experimental protocols and quantitative data. Furthermore, this guide illustrates the strategic application of this compound in the total synthesis of complex natural products and the development of novel therapeutic agents, such as kinase inhibitors and dopaminergic ligands. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug discovery, facilitating the exploitation of this compound's synthetic potential.

Introduction

This compound, formally known as 3,4-dihydronaphthalen-1(2H)-one, is a bicyclic aromatic ketone consisting of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring.[1][2] Its rigid, conformationally restricted framework and the presence of multiple reactive sites make it an exceptionally valuable and versatile intermediate in organic synthesis. The tetralone motif is found in a wide array of bioactive natural products, exhibiting diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[2][3] Consequently, it has garnered significant attention from the medicinal chemistry community as a privileged scaffold for the design and synthesis of novel drug candidates.[3]

This guide will explore the core reactivity of this compound and its derivatives, providing detailed experimental procedures for key synthetic transformations. Quantitative data for these reactions are summarized in structured tables to facilitate comparison and optimization. Additionally, logical workflows and reaction pathways are visualized using diagrams to provide a clear understanding of the strategic application of this important building block.

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid or its derivatives.[2] This reaction can be catalyzed by a variety of Lewis and Brønsted acids.

Friedel-Crafts Acylation of 4-Phenylbutanoic Acid

The intramolecular cyclization of 4-phenylbutanoic acid proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to form the six-membered ring of the tetralone.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

4-Phenylbutanoic acid

-

Polyphosphoric acid (PPA) or Methanesulfonic acid (MSA)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

To a stirred solution of 4-phenylbutanoic acid (1 eq.) in dichloromethane, add polyphosphoric acid (10 eq. by weight) or methanesulfonic acid (10 eq. by volume) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

-

The product can be purified by vacuum distillation.

| Catalyst | Reaction Time (h) | Yield (%) | Reference |

| Polyphosphoric Acid | 3 | 85-95 | [2] |

| Methanesulfonic Acid | 2.5 | 90 | [2] |

| Anhydrous HF | 1 | 92 | [2] |

Table 1: Comparison of Catalysts for the Synthesis of this compound.

Reactivity and Key Transformations of this compound

This compound possesses three main sites of reactivity: the carbonyl group, the α-methylene group, and the aromatic ring. This allows for a wide range of chemical modifications.

Reactions at the Carbonyl Group

The carbonyl group of this compound undergoes typical reactions of ketones, such as reduction, Grignard addition, and Wittig olefination.

The reduction of the carbonyl group to a secondary alcohol, 1-tetralol, can be achieved using various reducing agents.

Experimental Protocol: Reduction of this compound with Sodium Borohydride (B1222165)

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid

-

Diethyl ether

Procedure:

-

Dissolve this compound (1 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq.) portion-wise to the stirred solution.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-tetralol.

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| NaBH₄ | Methanol | 0 | >95 | [2] |

| LiAlH₄ | THF | 0 to rt | >95 | [2] |

| H₂, Pd/C | Ethanol | rt | ~90 | [2] |

Table 2: Common Reducing Agents for this compound.

The addition of Grignard reagents to this compound provides a route to tertiary alcohols.

Experimental Protocol: Grignard Reaction of this compound with Phenylmagnesium Bromide

Materials:

-

This compound

-

Phenylmagnesium bromide (in THF)

-

Anhydrous diethyl ether

-

Saturated ammonium (B1175870) chloride solution

Procedure:

-

To a solution of this compound (1 eq.) in anhydrous diethyl ether at 0 °C, add a solution of phenylmagnesium bromide (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the tertiary alcohol. The overall yield to 1-phenylnaphthalene (B165152) after dehydration is approximately 45%.[4]

Reactions at the α-Methylene Group

The protons on the carbon adjacent to the carbonyl group (α-position) are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile.

The enolate of this compound can be alkylated with various electrophiles, most commonly alkyl halides.

Experimental Protocol: α-Methylation of this compound

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Saturated ammonium chloride solution

-

Diethyl ether

Procedure:

-

To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C, add a solution of this compound (1 eq.) in DMF dropwise.

-

Stir the mixture at room temperature for 1 hour to ensure complete enolate formation.

-

Cool the reaction to 0 °C and add methyl iodide (1.5 eq.) dropwise.

-

Stir at room temperature for 4-6 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

| Alkyl Halide | Base | Solvent | Yield (%) |

| CH₃I | NaH | DMF | 85-95 |

| C₂H₅Br | LDA | THF | 80-90 |

| PhCH₂Br | K₂CO₃ | Acetone | 75-85 |

Table 3: Examples of α-Alkylation of this compound.

This compound can act as the ketone component in the Robinson annulation, reacting with an α,β-unsaturated ketone like methyl vinyl ketone (MVK) to form a new six-membered ring.[5]

Reactions on the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The carbonyl group is deactivating and meta-directing; however, the fused aliphatic ring can influence the regioselectivity. Nitration, for instance, typically yields a mixture of 5-nitro and 7-nitro-1-tetralone.[6]

This compound in the Synthesis of Pharmaceuticals

The this compound scaffold is a key component in several important pharmaceuticals. A prominent example is the selective serotonin (B10506) reuptake inhibitor (SSRI) antidepressant, sertraline (B1200038).

Synthesis of Sertraline

The synthesis of sertraline often starts from a substituted this compound. A key step is the reductive amination of the tetralone to introduce the methylamino group and establish the two stereocenters.

This compound Derivatives as Kinase Inhibitors

Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are important targets in cancer therapy. The tetralone scaffold can be functionalized to interact with the ATP-binding pocket of kinases. For example, pyrazolo[3,4-g]isoquinolines derived from tetralone intermediates have shown potent inhibition of Haspin kinase with IC₅₀ values in the nanomolar range.[7]

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| 1b | Haspin | 57 | [7] |

| 1c | Haspin | 66 | [7] |

| 2c | Haspin | 62 | [7] |

Table 4: Kinase Inhibitory Activity of Tetralone-derived Pyrazolo[3,4-g]isoquinolines.

This compound in Natural Product Synthesis

The this compound framework is present in numerous natural products. Its use as a starting material or a key intermediate allows for the efficient construction of these complex molecules.

Synthesis of Podophyllotoxin Analogs

Podophyllotoxin is a potent antimitotic agent, and its analogs are used in cancer chemotherapy. The synthesis of analogs often involves the use of a tetralone derivative as a key building block to construct the aryltetralin lignan (B3055560) core.[1][8]

Spectroscopic Data of this compound

Accurate characterization of this compound and its derivatives is crucial for synthetic chemists. The following table summarizes the key spectroscopic data for the parent this compound.

| Technique | Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.04 (d, 1H, Ar-H), 7.48 (t, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 7.22 (d, 1H, Ar-H), 2.96 (t, 2H, -CH₂-CO), 2.65 (t, 2H, Ar-CH₂-), 2.14 (p, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 198.3 (C=O), 144.6 (Ar-C), 133.3 (Ar-CH), 132.8 (Ar-C), 128.8 (Ar-CH), 127.1 (Ar-CH), 126.5 (Ar-CH), 39.2 (-CH₂-CO), 29.6 (Ar-CH₂-), 23.2 (-CH₂-CH₂-CH₂-) |

| IR (neat, cm⁻¹) | 1685 (C=O stretch), 1600, 1450 (C=C aromatic stretch) |

| MS (EI) | m/z 146 (M⁺), 118, 90 |

Table 5: Spectroscopic Data for this compound.[9][10]

Conclusion

This compound has proven to be an invaluable and highly versatile building block in the field of organic synthesis. Its rich chemistry, stemming from the reactivity of its carbonyl group, α-methylene protons, and aromatic ring, provides access to a vast array of complex molecular architectures. This guide has provided a detailed overview of the key synthetic transformations of this compound, supported by experimental protocols and quantitative data, to serve as a practical resource for synthetic and medicinal chemists. The successful application of this compound in the synthesis of pharmaceuticals like sertraline and in the construction of natural product analogs underscores its continued importance in the development of new chemical entities with significant biological and therapeutic potential. As the demand for novel and complex organic molecules continues to grow, the strategic use of this compound is poised to remain a critical tool in the arsenal (B13267) of the modern synthetic chemist.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Synthesis of New Tetralone Ester Intermediates for Podophyllotoxin Analogues | Semantic Scholar [semanticscholar.org]

- 9. This compound(529-34-0) 13C NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

1-Tetralone: A Comprehensive Technical Guide to its Reactivity with Electrophiles and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetralone (B52770), a bicyclic aromatic ketone, serves as a pivotal building block in organic synthesis, particularly in the realms of pharmaceutical and natural product development. Its unique scaffold, featuring a reactive carbonyl group, an enolizable α-methylene position, and an aromatic ring susceptible to electrophilic substitution, provides a versatile platform for a myriad of chemical transformations. This in-depth technical guide explores the core reactivity of this compound with both electrophiles and nucleophiles, offering a detailed examination of reaction mechanisms, quantitative data, experimental protocols, and logical workflows to empower researchers in their synthetic endeavors. The strategic manipulation of this compound's reactivity has led to the synthesis of a wide array of biologically active molecules, including analogs of the plant hormone abscisic acid and various therapeutic agents.[1]

I. Reactivity with Electrophiles

The electrophilic reactivity of this compound is primarily centered on two sites: the α-carbon to the carbonyl group and the aromatic ring.

Reactions at the α-Methylene Group

The protons on the α-methylene group of this compound are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles, most commonly leading to alkylation.

The α-alkylation of this compound is a fundamental transformation for introducing substituents at the 2-position. The choice of base and alkylating agent is crucial for achieving high yields and preventing side reactions such as O-alkylation or poly-alkylation.

Quantitative Data for α-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methyl Iodide | K₂CO₃ | Acetone | Reflux | Not specified | [2] |

| Methyl Iodide | NaH (60% in mineral oil) | Dimethyl carbonate | 5 to RT | Not specified | [2] |

Experimental Protocol: Synthesis of 2-Methyl-1-tetralone (B119441) using Potassium Carbonate and Methyl Iodide [2]

-

Reaction Setup: To a solution of this compound in dry acetone, add potassium carbonate. Stir the suspension vigorously at room temperature for 15-20 minutes to ensure a fine dispersion of the base.

-

Addition of Alkylating Agent: Add methyl iodide to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the inorganic solids by filtration. Wash the filter cake with a small amount of acetone.

-

Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude 2-methyl-1-tetralone by vacuum distillation or column chromatography on silica (B1680970) gel.

Experimental Protocol: Synthesis of 2-Methyl-1-tetralone using Sodium Hydride and Methyl Iodide [2]

-

Preparation of Base: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 60% sodium hydride in mineral oil in anhydrous dimethyl carbonate. Wash the sodium hydride suspension with anhydrous hexanes to remove the mineral oil.

-

Enolate Formation: Cool the mixture to 5°C in an ice bath. Slowly add a solution of this compound in the reaction solvent to the stirred suspension over 20 minutes. Stir the resulting mixture for 1 hour at 5°C, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Alkylation: Add methyl iodide to the reaction mixture and continue stirring at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the dropwise addition of water.

-

Extraction: Pour the mixture into a separatory funnel containing ice and slowly add 1.0 M HCl. Extract the aqueous layer with diethyl ether (3x).

-

Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Caption: α-Alkylation of this compound via Enolate Intermediate.

Reactions on the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The carbonyl group is a deactivating group and a meta-director. However, the fused aliphatic ring can influence the position of substitution.

Friedel-Crafts acylation is a key reaction for the synthesis of this compound itself, typically through the intramolecular cyclization of γ-phenylbutyric acid or its derivatives. This reaction underscores the reactivity of the aromatic ring towards acylium ion electrophiles. The Haworth synthesis provides a classic route to this compound starting from benzene (B151609) and succinic anhydride.[3]

Experimental Protocol: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation of γ-Phenylbutyryl Chloride [3]

-

Preparation of Acyl Chloride: In a flask equipped with a stirrer and a reflux condenser, dissolve γ-phenylbutyric acid in dry benzene. Cool the solution in an ice bath and add phosphorus pentachloride. Remove the ice bath and heat the mixture to boiling for about 5 minutes.

-

Cyclization: Cool the flask in an ice-salt bath to approximately -10°C. Add a solution of anhydrous stannic chloride in dry benzene over 30-40 minutes, maintaining the temperature below 15°C. Continue stirring for 1 hour at 0-10°C.

-

Work-up: Decompose the reaction complex by the careful addition of ice, followed by concentrated hydrochloric acid.

-

Extraction and Isolation: Separate the benzene layer and extract the aqueous layer with benzene. Combine the organic layers, wash successively with water, sodium carbonate solution, and water.

-

Purification: Remove the solvent by distillation and purify the residue by vacuum distillation to yield α-tetralone.

Caption: The Haworth Synthesis Pathway to α-Tetralone.

II. Reactivity with Nucleophiles

The primary site for nucleophilic attack on this compound is the electrophilic carbon of the carbonyl group. A wide range of nucleophiles can add to the carbonyl, leading to a diverse array of products.

Addition to the Carbonyl Group

Grignard reagents readily add to the carbonyl group of this compound to form tertiary alcohols. These alcohols can be subsequently dehydrated to yield dihydronaphthalenes.

Quantitative Data for Grignard Reaction with this compound

| Grignard Reagent | Product after Dehydration | Overall Yield (%) | Reference |

| Phenylmagnesium bromide | 1-Phenylnaphthalene | ~45 | [4] |

Experimental Protocol: General Procedure for Grignard Reaction [5]

-

Apparatus Setup: All glassware must be scrupulously cleaned and dried in an oven overnight to remove any traces of water. Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and a dropping funnel) while it is still warm and under a dry nitrogen or argon atmosphere.

-

Preparation of Grignard Reagent: In the reaction flask, place magnesium turnings. Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether. If the reaction does not start, a crystal of iodine can be added as an initiator. The reaction is indicated by the solution turning cloudy and the ether beginning to reflux.

-

Addition of this compound: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of this compound in anhydrous diethyl ether from the dropping funnel.

-

Reaction and Work-up: After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC). Cool the flask in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid to quench the reaction.

-

Extraction and Isolation: Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting tertiary alcohol by recrystallization or column chromatography.

Caption: General Workflow for the Grignard Reaction with this compound.

The carbonyl group of this compound can be reduced to a methylene (B1212753) group (CH₂) or a secondary alcohol (CHOH) using various reducing agents. The choice of reagent determines the outcome of the reaction.

Quantitative Data for the Reduction of this compound

| Reducing Agent | Product | Conditions | Yield (%) | Reference |

| NaBH₄ | 1-Tetralol | Ethanol, reflux | Not specified | [6] |

| LiAlH₄ | 1-Tetralol | Not specified | 85 | [6] |

| Zinc Amalgam (Zn(Hg)), HCl | 1,2,3,4-Tetrahydronaphthalene (Tetralin) | Reflux | Not specified | [7] |

| Hydrazine (B178648) (N₂H₄), KOH | 1,2,3,4-Tetrahydronaphthalene (Tetralin) | High temperature (e.g., in diethylene glycol) | Not specified | [8] |

Clemmensen Reduction: This method is effective for reducing aryl-alkyl ketones to the corresponding alkanes under strongly acidic conditions.[7]

Experimental Protocol: Clemmensen Reduction of this compound [9]

-

Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc dust with a solution of mercuric chloride in dilute hydrochloric acid.

-

Reaction: In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, toluene (B28343) (as a co-solvent), and this compound.

-

Reflux: Heat the mixture to a vigorous reflux. Additional portions of concentrated hydrochloric acid may be added during the reaction.

-

Work-up: After the reaction is complete (typically several hours), cool the mixture and separate the organic layer.

-

Extraction and Isolation: Extract the aqueous layer with toluene. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over a drying agent and remove the solvent.

-

Purification: Purify the resulting tetralin by distillation.

Wolff-Kishner Reduction: This reaction reduces ketones to alkanes under strongly basic conditions, making it a good alternative to the Clemmensen reduction for acid-sensitive substrates.[8] The Huang-Minlon modification is a more convenient one-pot procedure.[10]

Experimental Protocol: Wolff-Kishner (Huang-Minlon Modification) Reduction of this compound [10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, diethylene glycol, hydrazine hydrate, and potassium hydroxide (B78521) pellets.

-

Hydrazone Formation: Heat the mixture to a temperature that allows for the formation of the hydrazone (around 100-140 °C), during which water and excess hydrazine will distill off.

-

Decomposition: After the water has been removed, increase the temperature to around 190-200 °C to decompose the hydrazone. The evolution of nitrogen gas will be observed.

-

Work-up: Cool the reaction mixture and dilute with water.

-

Extraction and Isolation: Extract the product with a suitable solvent like ether or hexane. Wash the organic layer with dilute acid and then with water. Dry the organic layer and remove the solvent.

-

Purification: Purify the product by distillation.

Condensation Reactions

The enolizable nature of this compound allows it to participate in various condensation reactions.

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation.[11] this compound can act as the Michael donor, reacting with a Michael acceptor like methyl vinyl ketone to construct a new six-membered ring. This reaction is particularly useful for the synthesis of steroids and other polycyclic systems.

Experimental Protocol: Robinson Annulation of this compound with Methyl Vinyl Ketone [12]

-

Enolate Formation: In a reaction vessel, dissolve this compound in a suitable solvent (e.g., ethanol). Add a base, such as sodium ethoxide or potassium hydroxide, to generate the enolate.

-

Michael Addition: Cool the solution and slowly add methyl vinyl ketone. Stir the mixture at room temperature to allow the Michael addition to proceed, forming a 1,5-diketone intermediate.

-

Aldol Condensation and Dehydration: Heat the reaction mixture to induce an intramolecular aldol condensation, followed by dehydration to form the α,β-unsaturated ketone product.

-

Work-up: After the reaction is complete, neutralize the mixture with acid and remove the solvent.

-

Extraction and Purification: Extract the product into an organic solvent, wash with water, dry, and purify by chromatography or recrystallization.

References

- 1. Synthesis and biological activity of tetralone abscisic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 10. jk-sci.com [jk-sci.com]

- 11. Robinson annulation - Wikipedia [en.wikipedia.org]

- 12. juniperpublishers.com [juniperpublishers.com]

1-Tetralone: A Comprehensive Technical Guide for Researchers

CAS Number: 529-34-0

This technical guide provides an in-depth overview of 1-Tetralone, a versatile bicyclic aromatic ketone utilized as a key starting material and intermediate in the synthesis of various agricultural and pharmaceutical agents.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known as 3,4-dihydronaphthalen-1(2H)-one, is a colorless to light yellow liquid with a faint odor.[1][2] It is a derivative of tetralin, which is a hydrogenated form of naphthalene.[2] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O | [1][2][3][4] |

| Molar Mass | 146.19 g/mol | [1][4][5][6][7] |

| Appearance | Colorless to yellow or amber liquid | [1][2][5] |

| Melting Point | 2-8 °C | [1][3][4][5] |

| Boiling Point | 255-257 °C at 760 mmHg; 113-116 °C at 8 hPa; 127 °C at 13 mmHg | [1][2][3][4][5] |

| Density | 1.099 g/cm³ at 25 °C | [1][3][4] |

| Flash Point | >110 °C | [2][5][8] |

| Solubility in Water | Insoluble | [1][2][5] |

| Solubility in Organic Solvents | Soluble | [1] |

| Vapor Pressure | 2.7 Pa at 20 °C; 0.02 mmHg at 20 °C | [1][8] |

| Refractive Index (n_D) | 1.5672 at 20 °C | [1][5] |

Safety and Hazard Information

This compound is classified as harmful if swallowed.[5][7][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[9] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8][9]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |